1-Ethoxy-2-(2-methoxyethoxy)ethane

Description

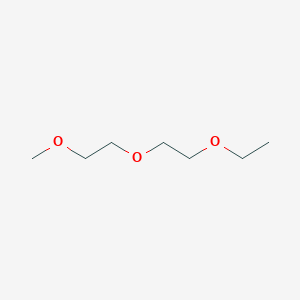

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJRPYFBORAQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883636 | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-67-1 | |

| Record name | Diethylene glycol methyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethoxy-2-(2-methoxyethoxy)ethane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Ethoxy-2-(2-methoxyethoxy)ethane

This technical guide provides a comprehensive overview of the core physical properties of this compound, also known as diethylene glycol ethyl methyl ether. The information is intended for researchers, scientists, and professionals in drug development and various industrial applications where this compound is utilized as a solvent or intermediate.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Diethylene Glycol Ethyl Methyl Ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data has been compiled from various sources, and ranges are provided where discrepancies exist.

| Property | Value | Units | Conditions |

| Appearance | Colorless, transparent liquid | - | Ambient |

| Melting Point | -72 to <-80 | °C | 1028 hPa |

| Boiling Point | 167.9 to 179 | °C | 760 mmHg / 1028 hPa |

| Density | 0.908 to 0.922 | g/cm³ | 20 °C |

| Refractive Index | 1.4080 to 1.4120 | - | 20 °C |

| Flash Point | 53.8 to 69 | °C | 1018 hPa |

| Water Solubility | 1000 | g/L | 20 °C |

| Vapor Pressure | 0.86 | mmHg | 20 °C |

| LogP (Octanol/Water Partition Coefficient) | 0.68590 | - | Calculated |

| Hydrogen Bond Acceptor Count | 3 | - | Calculated |

| Hydrogen Bond Donor Count | 0 | - | Calculated |

| Rotatable Bond Count | 7 | - | Calculated |

Experimental Protocols for Physical Property Determination

3.1. Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, a condenser, a heating mantle, a calibrated thermometer, and boiling chips.

-

Procedure:

-

The liquid is placed in the distillation flask with boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask leading to the condenser.

-

The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

If necessary, a pressure correction to standard pressure (760 mmHg) is applied using the Sydney-Young equation.

-

3.2. Melting Point Determination (OECD Guideline 102)

For substances that are solid at room temperature, the melting point is determined. For liquids like this compound, the freezing point or pour point is more relevant. The reported value of -72 °C likely refers to the freezing point.

-

Apparatus: A cooling bath (e.g., dry ice/acetone), a sample tube, a calibrated thermometer or thermocouple, and a stirring device.

-

Procedure:

-

The liquid sample is placed in a tube and slowly cooled in the cooling bath with gentle stirring.

-

The temperature is monitored continuously.

-

The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which the temperature remains constant during solidification.

-

3.3. Density Measurement (OECD Guideline 109)

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance with a precision of 0.1 mg, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., at 20 °C).

-

The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.4. Refractive Index Measurement (OECD Guideline 107)

The refractive index is a dimensionless number that describes how fast light propagates through the material.

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a light source and a constant temperature bath.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is switched on, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a liquid substance like this compound.

Caption: Workflow for Physical Property Characterization.

References

1-Ethoxy-2-(2-methoxyethoxy)ethane chemical structure and formula

An In-Depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane

Introduction

This compound, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether and 2,5,8-Trioxadecane, is a high-boiling point polyhydric alcohol ether with significant applications as a polar organic solvent.[1][2] Its unique molecular structure, featuring both ether linkages and terminal alkyl groups, imparts excellent solvency for a wide range of organic compounds, including resins, dyes, and oils, as well as some inorganic compounds.[1] This versatility makes it a valuable component in the formulation of inks, coatings, and cleaning agents, and as a medium for organic synthesis.[2][3] This document provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and key applications.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a central diethylene glycol backbone with methyl and ethyl ether groups at the termini.

-

IUPAC Name: 1-(2-ethoxyethoxy)-2-methoxyethane[6]

-

Synonyms: Diethylene glycol ethyl methyl ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane, 2-Ethoxyethyl 2-methoxyethyl ether.[3][5][6]

Physicochemical Properties

The compound is a colorless, transparent liquid under standard conditions.[2][3] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 148.20 g/mol | [3][4][5][6] |

| Density | 0.908 g/cm³ | [3][5][7] |

| Boiling Point | 167.9 - 179 °C | [3][5][7] |

| Melting Point | -72 °C | [5][7][8] |

| Flash Point | 53.8 - 82 °C | [3][5][7][8] |

| Water Solubility | 76 - 1000 g/L (at 20 °C) | [5][8] |

| Refractive Index | 1.4080 - 1.4120 | [5] |

| Purity | ≥96.0% to 99.61% | [3][8] |

| Vapor Pressure | 0.00124 mmHg (at 25 °C) | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 7 | [5] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Two common laboratory and industrial methods are detailed below.

Williamson Ether Synthesis

This method involves the reaction of a deprotonated alcohol (alkoxide) with a haloalkane. It is a well-established method for preparing ethers.

Methodology:

-

Alkoxide Formation: Diethylene glycol monoethyl ether is treated with a strong base to form the corresponding sodium or potassium alcoholate. A mixture of alkalis such as NaOH, KOH, Na₂CO₃, and K₂CO₃ can be used.[1] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at a temperature of 30-120 °C for 1-7 hours.[1]

-

Williamson Reaction: A methylating agent, such as a halogenomethane (e.g., methyl chloride or methyl iodide), is introduced to the alcoholate solution.[1] The reaction proceeds at 30-110 °C for 0.5-6.0 hours, followed by an aging period of 0.5-5 hours.[1]

-

Work-up and Purification: The resulting mixture contains the desired product, unreacted starting materials, and salt byproducts. The crude product is first separated from the solid residue.[1] The filter residue is washed with methanol to recover any remaining product.[1] The initial mother liquor and the methanol washings are then combined and purified by fractional distillation. Methanol is recovered at 50-70 °C, and the final product, this compound, is collected at 166-180 °C.[1] This process typically yields a product with a purity greater than 99.5%.[1]

Caption: Williamson Synthesis of this compound.

Catalytic Ether Exchange Reaction

This method involves the reaction between two different diethylene glycol monoalkoxy ethers in the presence of a catalyst.

Methodology:

-

Reactant Mixture: Diethylene glycol monomethyl ether and diethylene glycol monoethyl ether are mixed, typically in equal parts.[9]

-

Catalysis: A catalyst, such as H-type ZSM-5 zeolite, is added to the reactant mixture.[9]

-

Reaction: The mixture is heated to approximately 180 °C and stirred for several hours (e.g., 8 hours).[9] The reaction results in an equilibrium mixture containing the starting materials, the desired product (diethylene glycol ethyl methyl ether), and byproducts (diethylene glycol dimethyl ether and diethylene glycol diethyl ether).[9]

-

Purification: The desired product is separated from the reaction mixture, typically via fractional distillation.

Applications and Uses

The physicochemical properties of this compound make it suitable for a variety of industrial and research applications.

-

Solvent in Organic Synthesis: Its ability to dissolve a wide array of substances makes it an invaluable solvent for conducting chemical reactions.[3]

-

Inks and Coatings: In the formulation of inks and coatings, it acts as a high-boiling point solvent that enhances stability, flow, and durability of the final product.[2][3] It is particularly useful in nitrocellulose lacquers to improve their characteristics.

-

Humectant: It can be used as a humectant for tobacco, cork, and printing inks.

-

Pharmaceutical and Cosmetic Formulations: Purified grades are used in some dermatological preparations and cosmetics, where it can enhance the percutaneous absorption of active ingredients.

-

Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds, such as morpholine and 1,4-dioxane.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8][10]

-

Handling: Use in a well-ventilated area with local and general ventilation.[10] Avoid contact with skin and eyes, and prevent inhalation of vapors. Standard personal protective equipment should be worn.

-

Storage: Store in a cool, dry, and well-ventilated area below +30°C.[5][10] It is typically packaged in 200 kg barrels.[3]

-

Toxicity: The substance is not classified as a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[10] However, as with all chemicals, unnecessary exposure should be avoided.

-

Disposal: Do not empty into drains.[10] It should be disposed of as dangerous waste according to local and national regulations.[10]

References

- 1. CN1609085A - A kind of preparation method of diethylene glycol methyl ethyl ether - Google Patents [patents.google.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. innospk.com [innospk.com]

- 4. This compound [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C7 H16 O3 | CID 13847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Diethylene glycol ethyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS 1002-67-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as Diethylene Glycol Ethyl Methyl Ether. The information compiled herein, including its physicochemical properties, safety and handling protocols, and known applications, is intended to support research, development, and drug discovery activities.

Core Properties and Identification

This compound is a colorless, transparent liquid.[1] It is identified by the CAS number 1002-67-1.[2][3] This compound is an organic chemical, specifically a diether of diethylene glycol.[4] Its structure consists of a central diethylene glycol backbone with methyl and ethyl ether groups at the termini.

Table 1: Chemical Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1002-67-1 | [2][3][5] |

| EC Number | 213-690-5 | [5] |

| Molecular Formula | C₇H₁₆O₃ | [2][3][5][6] |

| IUPAC Name | 1-(2-ethoxyethoxy)-2-methoxyethane | [2][6] |

| Synonyms | Diethylene Glycol Ethyl Methyl Ether, 2,5,8-Trioxadecane, DEME, DGMEE | [1][4][6][7] |

| Canonical SMILES | CCOCCOCCOC | [2][6] |

| InChIKey | CNJRPYFBORAQAU-UHFFFAOYSA-N |[2][4] |

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental and industrial settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 148.20 g/mol | [2][3][6] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.908 - 0.922 g/cm³ at 20 °C | [1][7] |

| Boiling Point | 167.9 - 177 °C at 760 mmHg | [1][7] |

| Melting Point | < -72 °C | [4][7] |

| Flash Point | 53.8 - 69 °C | [1][7] |

| Water Solubility | > 1000 g/L at 20 °C | [4][7] |

| Vapor Pressure | 0.86 - 1.2 Pa at 20 °C | [7] |

| logP | -0.1 to 0.83 at 20 °C |[4][7] |

Safety and Toxicological Profile

According to the available safety data sheets, this compound does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008 (CLP).[5] However, standard laboratory precautions should always be observed.

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | > 2000 mg/kg | [7][8] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [7][8] |

| LC50 (Fish) | Oryzias latipes | - | > 90.8 mg/L (96 h) | [7] |

| EC50 (Daphnia) | Daphnia magna | - | > 93.6 mg/L (48 h) | [7] |

| EC50 (Algae) | Pseudokirchneriella subcapitata | - | > 89.5 mg/L (72 h) |[7] |

Handling and First Aid

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.[8] Wash hands thoroughly after handling.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 10 minutes.[5] One source indicates it causes serious eye irritation.[9]

-

Ingestion: Rinse mouth with water if the person is conscious. Do NOT induce vomiting.[5]

Applications and Uses

The primary application of this compound is as a solvent.[1][2] Its properties make it suitable for a variety of industrial and research applications:

-

Organic Synthesis: It serves as a versatile solvent for chemical reactions.[1]

-

Inks and Coatings: The compound is used in the formulation of inks and coatings to improve stability and performance.[1]

-

Industrial and Scientific Research: It is identified for general use in industrial and scientific research settings.[7]

The logical relationship of its applications is illustrated in the diagram below.

Experimental Protocols

Proposed Synthetic Pathways:

-

Route A: Reaction of the sodium salt of 2-(2-methoxyethoxy)ethanol with ethyl halide (e.g., ethyl bromide).

-

Route B: Reaction of the sodium salt of 2-(2-ethoxyethoxy)ethanol with methyl halide (e.g., methyl bromide).

The following diagram illustrates a generalized workflow for this type of synthesis. It is important to note that this is a proposed protocol based on established chemical principles and analogous syntheses, and would require optimization for specific laboratory conditions.[10]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound were not found in the surveyed literature. Characterization of the synthesized product would require standard analytical techniques. For comparison, the ¹H NMR and IR spectra of a similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, have been described in the literature, which could serve as a reference for identifying characteristic peaks of the polyether backbone.[11]

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or interaction with signaling pathways for this compound was identified in the public domain during the literature search. The compound is listed in the ZINC15 database, which is a collection of commercially available compounds for virtual screening in drug discovery, but this does not imply any known biological function.[2] Therefore, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS 1002-67-1) is a well-characterized solvent with established physicochemical properties and a favorable safety profile for industrial and research applications. While its primary role is as a solvent, its potential in other areas, including as a building block in organic synthesis, is evident. The lack of publicly available data on its biological activity suggests that this is an unexplored area. The proposed synthetic workflow provides a starting point for researchers interested in preparing this compound for further investigation.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7 H16 O3 | CID 13847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Diethylene glycol ethyl methyl ether | 1002-67-1 [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. epsonemear.a.bigcontent.io [epsonemear.a.bigcontent.io]

- 9. chemical-label.com [chemical-label.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, a diether of diethylene glycol, is a chemical compound with applications primarily as a solvent in organic synthesis and various industrial formulations.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed protocol for its synthesis, aimed at professionals in research and development.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and commerce. A comprehensive list of these identifiers is crucial for accurate literature searches and procurement.[2][3]

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1002-67-1[2][3] |

| Molecular Formula | C₇H₁₆O₃[2][3] |

| Molecular Weight | 148.20 g/mol [2] |

| Common Synonyms | Diethylene glycol ethyl methyl ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane, 2-Ethoxyethyl 2-methoxyethyl ether[1][2][3] |

| EC Number | 213-690-5[3] |

| UNII | LF64ICW5Y3[2] |

Physicochemical Properties

The utility of this compound as a solvent is dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.908 g/cm³ | [1] |

| Boiling Point | 167.9 °C at 760 mmHg | [3] |

| Melting Point | -72 °C | [3] |

| Flash Point | 53.8 °C | [3] |

| Water Solubility | 1000 g/L at 20 °C | [3] |

| Refractive Index | 1.4080-1.4120 | [3] |

| Vapor Pressure | 0.00124 mmHg at 25 °C | [3] |

| LogP | 0.68590 | [3] |

Synthesis of this compound

The primary method for synthesizing ethers such as this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, there are two primary retrosynthetic pathways.

Synthetic Pathways

Caption: Retrosynthetic analysis of this compound via Williamson ether synthesis.

Experimental Protocol: Route A

This protocol details the synthesis of this compound from 2-(2-Methoxyethoxy)ethanol and an ethyl halide.

Materials:

-

2-(2-Methoxyethoxy)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-methoxyethoxy)ethanol dissolved in anhydrous DMF.

-

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride portion-wise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl bromide dropwise via the dropping funnel.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation.

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Research and Industry

This compound is primarily utilized as an organic synthesis solvent due to its ability to dissolve a wide range of substances.[1] Its high boiling point and low volatility make it suitable for reactions requiring elevated temperatures.[1] In industrial applications, it is found in formulations for inks and coatings, where it improves stability and performance.[1] While it is listed in some chemical databases under pharmaceuticals, its direct role in drug development or as an active pharmaceutical ingredient is not well-documented in publicly available literature.[2] Its utility for drug development professionals may lie in its application as a solvent for screening assays or in the synthesis of novel compounds.

Safety and Toxicology

According to safety data sheets, this compound does not meet the criteria for classification as a hazardous substance under GHS regulations.[4] It is not classified as acutely toxic, a skin or eye irritant, or a carcinogen.[4] However, standard laboratory safety precautions should always be observed, including the use of personal protective equipment and working in a well-ventilated area.[4]

Conclusion

This compound is a versatile solvent with a well-defined set of physicochemical properties. While its direct application in biological signaling or as a therapeutic agent is not established, its utility in organic synthesis makes it a relevant compound for professionals in chemical and pharmaceutical research and development. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting.

References

Diethylene Glycol Ethyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, applications, and safety considerations of diethylene glycol ethyl methyl ether (DEGEME). The information is curated for researchers, scientists, and professionals in drug development who may utilize this versatile solvent in their work.

Physicochemical Properties

Diethylene glycol ethyl methyl ether is a colorless, hygroscopic liquid with a mild, characteristic odor.[1] It is a member of the glycol ether family and is valued for its excellent solvency, low volatility, and miscibility with water and many organic solvents.[1]

Table 1: Physical and Chemical Properties of Diethylene Glycol Ethyl Methyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C7H16O3 | [2] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 1002-67-1 | [3] |

| EC Number | 213-691-2 | |

| Appearance | Clear, colorless liquid | |

| Odor | Mild, characteristic | |

| Boiling Point | 190-195 °C | |

| Melting Point | -72 °C | [3] |

| Flash Point | 82 - 83 °C | [3] |

| Density | Approximately 0.925 - 0.975 g/cm³ | [3] |

| Water Solubility | 76 g/L (miscible) | [3][4] |

| Vapor Pressure | 0.52 mm Hg at 25 °C |

Applications in Research and Industry

DEGEME's unique properties make it a valuable component in a wide array of applications, from industrial processes to personal care products.

Table 2: Key Applications of Diethylene Glycol Ethyl Methyl Ether

| Sector | Specific Uses | References |

| Coatings and Inks | Solvent in water-based and solvent-based formulations to improve flow, leveling, and drying time. Improves pigment dispersion and adhesion in printing inks. | |

| Cleaning Products | Effective in dissolving oils, greases, and other residues in degreasers, surface cleaners, and metal cleaning solutions. | [5] |

| Personal Care | Solvent for fragrances and active ingredients in perfumes, deodorants, and lotions. Enhances spreadability and acts as a coupling agent in hair care products. | |

| Electronics | Used as a cleaning agent for precision cleaning of electronic components. | |

| Textiles | Aids in dye penetration and color fixation on fabrics. | [5] |

| Agrochemicals | Acts as a solvent in the formulation of pesticides and herbicides to ensure even distribution of active ingredients. | [5] |

| Automotive | Component in brake fluid formulations, contributing to optimal viscosity and stability. | [5] |

| Chemical Synthesis | Used as a reaction medium due to its high boiling point and stability. Also used in the production of polyurethane elastomers. |

Toxicological and Safety Profile

Understanding the toxicological and safety profile of DEGEME is critical for its handling and application. It is considered to have a moderate toxicity profile.[1]

Table 3: Toxicological Data for Diethylene Glycol Ethyl Methyl Ether

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg bw | [6] |

| Acute Dermal Toxicity (LD50) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [6] |

| Aquatic Invertebrate Toxicity (EC50) | Daphnia magna | - | > 93.6 mg/L (48 h) | [6] |

| Algal Toxicity (EC50) | Pseudokirchneriella subcapcapitata | - | > 89.5 mg/L (72 h) | [6] |

| Microorganism Toxicity (EC50) | Activated sludge | - | > 1000 mg/L (3 h) | [6] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[6]

-

Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[6]

-

First Aid: In case of inhalation, move the individual to fresh air. For skin contact, remove contaminated clothing and rinse the skin. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Environmental Fate

DEGEME is readily biodegradable and has a low potential to bioaccumulate. Its high water solubility and low organic carbon partition coefficient suggest it will likely remain dissolved in water and be transported in the water column.[7] Volatilization from moist soil or water surfaces is not expected to be a significant fate process.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quality control of DEGEME.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a diethylene glycol ethyl methyl ether sample.

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol-based column).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

-

Final hold: Hold at 220°C for 5 minutes.

-

-

Injector and Detector Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

-

Sample Preparation: Dilute the DEGEME sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to DEGEME based on its retention time, which is determined by running a standard. Calculate the purity by determining the area of the DEGEME peak as a percentage of the total area of all peaks in the chromatogram.

Synthesis and Metabolic Pathways

Synthesis of Diethylene Glycol Ethyl Methyl Ether

One common method for the synthesis of diethylene glycol ethyl methyl ether is the Williamson ether synthesis. This process involves the reaction of a sodium alcoholate with a halogenomethane.[9]

Caption: Williamson ether synthesis of DEGEME.

General Metabolic Pathway of Glycol Ethers

Glycol ethers, including DEGEME, can undergo two primary oxidative metabolic pathways in the body. The metabolism of these compounds is a key factor in their toxicological profile.[10]

References

- 1. camachem.com [camachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Diethylene glycol methyl ethyl ether for synthesis 1002-67-1 [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. CN1609085A - A kind of preparation method of diethylene glycol methyl ethyl ether - Google Patents [patents.google.com]

- 10. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Safety Data for 1,13-Diamino-4,7,10-trioxatridecane

Note on Chemical Identity: The initial request for "2,5,8-Trioxadecane" did not yield a specific Safety Data Sheet (SDS). The following guide is based on the comprehensive safety data for 1,13-Diamino-4,7,10-trioxatridecane (CAS No. 4246-51-9), a chemically related substance for which detailed safety information is available. This compound is also known by synonyms such as 4,7,10-Trioxa-1,13-tridecanediamine and Diethylene Glycol Bis(3-aminopropyl) Ether.

This technical guide provides a detailed overview of the safety information for 1,13-Diamino-4,7,10-trioxatridecane, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the substance's hazards and handling requirements.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,13-Diamino-4,7,10-trioxatridecane. These characteristics are fundamental for safe storage, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄N₂O₃ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][3] |

| Appearance | Colorless to yellow clear liquid | [4] |

| Odor | Amine-like | [4] |

| Boiling Point | 146 - 148 °C (at 5 hPa / 4 mmHg) | [3][5][6] |

| Melting Point | -32 °C | [5] |

| Density | 1.005 g/cm³ (at 25 °C) | [3][6] |

| Vapor Pressure | <0.001 hPa (at 20 °C) | [5] |

| Flash Point | 139 °C (282.2 °F) | [4] |

| Autoignition Temperature | 260 °C (500 °F) | [4] |

| pH | >12 (100 g/L in H₂O at 20 °C) | [4] |

| Explosion Limits | 1.1 - 4.5 % (v/v) |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a substance. The following table presents the available acute toxicity data for 1,13-Diamino-4,7,10-trioxatridecane.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3160 - 4290 µL/kg | [4][5] |

| LD50 | Rabbit | Dermal | 2500 mg/kg | [5] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes burns | [3] |

| Serious Eye Damage/Irritation | - | - | Causes serious eye damage. Risk of blindness! | [3] |

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals. |

| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Chronic aquatic toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion (GHS05)

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key preventative measures include:

-

P234: Keep only in original container.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in the source safety data sheets. SDSs typically summarize the results of such studies rather than detailing the methodologies. However, the provided information indicates that standard methods were likely used, such as:

-

Acute Oral Toxicity: A study likely following an OECD Test Guideline (e.g., TG 420, 423, or 425) where the substance is administered orally to rats at various dose levels to determine the LD50 value.

-

Acute Dermal Toxicity: A study likely following an OECD Test Guideline (e.g., TG 402) involving the application of the substance to the skin of rabbits to determine the dermal LD50.

-

Skin Corrosion/Irritation: A study likely following OECD Test Guideline 404, which involves applying the substance to the skin of a rabbit and observing for corrosive or irritant effects over a specified period.[7]

For detailed experimental methodologies, it is recommended to consult specialized toxicological databases or the primary literature.

Visualizations

The following diagrams illustrate key logical workflows related to the safety and handling of 1,13-Diamino-4,7,10-trioxatridecane.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. CAS 4246-51-9: 4,7,10-Trioxatridecane-1,13-diamine [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chembk.com [chembk.com]

- 6. 4,7,10-トリオキサ-1,13-トリデカンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physical Properties of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the boiling and melting points of the organic compound 1-Ethoxy-2-(2-methoxyethoxy)ethane. It includes a summary of its physical properties and outlines the standard experimental methodologies used for their determination.

1. Compound Identification

This compound, also known as Diethylene Glycol Ethyl Methyl Ether, is an organic compound widely used as a solvent in organic synthesis, inks, and coatings.[1] Its key identifiers are:

2. Physical Properties: Melting and Boiling Points

The melting and boiling points are critical physical constants that define the liquid range of a substance and are indicative of its purity. The data for this compound are summarized below. It is important to note the variation in reported boiling points across different sources, which may be due to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Melting Point | -72 °C | [2][3][4] |

| Boiling Point | 167.9 °C (at 760 mmHg) | [1][2] |

| 179 °C | [3] | |

| ~208.8 °C (estimate) | [4][5] |

3. Factors Influencing Physical Properties

The melting and boiling points of a chemical compound are determined by its molecular structure. Key factors include molecular weight and the strength of intermolecular forces (e.g., Van der Waals forces, dipole-dipole interactions). The following diagram illustrates this fundamental relationship.

Caption: Relationship between molecular and physical properties.

4. Experimental Protocols for Determination

While specific experimental reports for this compound were not detailed in the provided search results, its physical properties are determined by internationally recognized standard methods, such as those published by the OECD and ASTM.

4.1. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] Standard methods for its determination are outlined in OECD Test Guideline 103.[8][9][10]

A common procedure involves the following steps:

-

Apparatus: An ebulliometer, distillation apparatus, or a dynamic method setup is typically used.[8][10] ASTM D1120, a standard test for engine coolants, specifies using a round-bottom flask with a reflux condenser.[2][4][11]

-

Procedure: A specified amount of the liquid is heated.[2] For methods like Siwoloboff, a small sample is heated in a tube containing an inverted capillary.[7][12] As the liquid heats, dissolved air and then the substance's vapor emerge from the capillary.[6] The heat source is then removed.

-

Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium under the external pressure.[13] In the capillary method, this is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube upon cooling.[6] The final value is corrected for atmospheric pressure.[2]

4.2. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14] The most common standard procedure is the capillary method, as described in OECD Test Guideline 102.[14][15][16]

A typical protocol includes:

-

Sample Preparation: A dry, finely powdered sample of the substance is packed into a thin-walled glass capillary tube to a height of a few millimeters.[1][5] For substances like this compound, which is liquid at room temperature, the sample must first be frozen.

-

Apparatus: The capillary tube is placed in a heating apparatus, which can be a heated liquid bath or a metal block, in close proximity to a calibrated thermometer.[3]

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.[3][5] The process is observed, often through a magnifying lens.[1]

-

Measurement: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1] A sharp melting range is indicative of a pure substance.

References

- 1. westlab.com [westlab.com]

- 2. store.astm.org [store.astm.org]

- 3. thinksrs.com [thinksrs.com]

- 4. store.astm.org [store.astm.org]

- 5. jk-sci.com [jk-sci.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

Solubility Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as Diethylene Glycol Ethyl Methyl Ether, is a versatile solvent with the chemical formula C₇H₁₆O₃. Its unique structure, containing both ether and alkoxy groups, imparts a favorable combination of properties, including a high boiling point and broad solvency. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, offering valuable data for its application in research, chemical synthesis, and pharmaceutical formulations.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Weight | 148.20 g/mol [1] |

| Density | 0.908 g/cm³[2] |

| Boiling Point | 167.9 °C at 760 mmHg[2][3] |

| Flash Point | 53.8 °C[2][3] |

| Water Solubility | >1,000 g/L at 20 °C |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, it is widely characterized as being miscible with most common organic solvents. Glycol ethers, as a class, are known for their excellent solvency for a variety of substances due to their dual ether and alcohol/alkoxy functionalities.[4][5] This allows for effective interaction with both polar and non-polar molecules.

The following table summarizes the qualitative solubility of this compound in various organic solvent classes based on general statements from chemical suppliers and safety data sheets.

| Solvent Class | Representative Solvents | Solubility/Miscibility |

| Alcohols | Methanol, Ethanol | Soluble/Miscible[6] |

| Ketones | Acetone | Miscible |

| Ethers | Diethyl ether | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Good solubility |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

| Esters | Ethyl acetate | Soluble/Miscible |

Note: "Miscible" implies that the substances form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent, though not necessarily in all proportions. For many practical applications, this compound can be considered fully miscible with the common polar organic solvents listed.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility or miscibility of this compound in a specific organic solvent for a critical application, the following experimental protocols can be employed.

Method 1: Visual Miscibility Assessment (Qualitative)

This is a straightforward method to quickly determine if two liquids are miscible.

Apparatus:

-

Glass vials or test tubes with closures

-

Calibrated pipettes or graduated cylinders

Procedure:

-

To a clean, dry glass vial, add a known volume (e.g., 5 mL) of the organic solvent to be tested.

-

Incrementally add known volumes of this compound to the solvent.

-

After each addition, securely close the vial and invert it several times or vortex to ensure thorough mixing.

-

Allow the mixture to stand and visually inspect for phase separation.

Interpretation of Results:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: A single phase is observed at some mixing ratios, while two phases are present at others.

Method 2: Cloud Point Titration (Quantitative for Partial Miscibility)

This method is effective for determining the solubility limits in systems that are partially miscible.

Apparatus:

-

Burette

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Temperature control system (optional, as solubility is temperature-dependent)

Procedure:

-

Fill the burette with this compound.

-

Accurately pipette a known volume of the organic solvent into the Erlenmeyer flask.

-

Place the flask on the magnetic stirrer and begin gentle agitation.

-

Slowly titrate the this compound from the burette into the solvent.

-

Observe the solution for the first sign of persistent turbidity (cloudiness), which indicates the formation of a second phase and the saturation point.

-

Record the volume of titrant added.

-

The experiment can be repeated at different temperatures to determine the temperature-dependence of solubility.

Method 3: Gravimetric Analysis (Quantitative)

This method provides a precise measure of solubility.

Apparatus:

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Constant temperature bath

-

Syringe filters

-

Analytical balance

-

Evaporating dish

Procedure:

-

Create a saturated solution by adding an excess of this compound to the organic solvent in a sealed flask.

-

Agitate the mixture in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the solution to settle, letting any undissolved solute to precipitate.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Weigh the collected sample.

-

Evaporate the solvent from a pre-weighed evaporating dish under controlled conditions (e.g., in a vacuum oven).

-

Weigh the evaporating dish containing the non-volatile solute residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS No. 1002-67-1), a diether solvent relevant in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Diethylene glycol ethyl methyl ether

-

CAS Number: 1002-67-1[1]

-

Molecular Formula: C₇H₁₆O₃[1]

-

Molecular Weight: 148.20 g/mol [1]

-

Structure: CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₃

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy for ethers.[2][3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH₂-O- | ~1.2 | Triplet | ~7.0 |

| CH₃-CH₂-O- | ~3.5 | Quartet | ~7.0 |

| -O-CH₂-CH₂-O- (ethoxy side) | ~3.6 | Triplet | ~5.0 |

| -O-CH₂-CH₂-O- (methoxy side) | ~3.65 | Triplet | ~5.0 |

| -O-CH₂-CH₂-O-CH₃ | ~3.55 | Singlet | - |

| CH₃-O- | ~3.35 | Singlet | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-CH₂-O- | ~15 |

| CH₃-C H₂-O- | ~66 |

| -O-C H₂-CH₂-O- (ethoxy side) | ~70 |

| -O-CH₂-C H₂-O- (ethoxy side) | ~71 |

| -O-C H₂-CH₂-O-CH₃ | ~72 |

| -O-CH₂-C H₂-O-CH₃ | ~70.5 |

| C H₃-O- | ~59 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1450-1370 | Medium | C-H bending (alkane) |

| 1150-1050 | Strong | C-O stretching (ether)[2] |

Mass Spectrometry (MS)

| m/z | Possible Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 117 | [M - OCH₃]⁺ |

| 103 | [M - CH₂CH₂OCH₃]⁺ |

| 89 | [M - OCH₂CH₂OCH₃]⁺ |

| 75 | [CH₃CH₂OCH₂CH₂]⁺ |

| 59 | [CH₂OCH₂CH₃]⁺ |

| 45 | [CH₃CH₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid ether like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.[5]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

-

A sufficient number of scans and an appropriate relaxation delay are used to ensure quantitative accuracy if needed.

-

The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum to identify functional groups.

Procedure:

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[6]

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown liquid sample using the spectroscopic techniques described.

Caption: A logical workflow for the spectroscopic analysis of an unknown compound.

References

- 1. labproinc.com [labproinc.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Technical Guide: Purity and Assay of Commercial 1-Ethoxy-2-(2-methoxyethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether (DEGMEE), is a high-boiling point, colorless, and chemically stable organic solvent.[1][2] Its CAS Registry Number is 1002-67-1 and its molecular formula is C₇H₁₆O₃.[1][3] Due to its excellent solvency for a wide range of substances, including resins, dyes, and oils, it is frequently utilized in the formulation of paints, coatings, cleaning agents, and specialty inks.[2][4] In research and pharmaceutical development, its utility as a reaction solvent or formulation excipient necessitates a thorough understanding of its purity profile and the analytical methods used to verify its quality. The presence of impurities such as water, acids, and peroxides can significantly impact reaction kinetics, product stability, and safety.

This technical guide provides an in-depth overview of the typical purity, specifications, and key analytical methodologies for the quality control of commercially available this compound.

Commercial Purity and Specifications

Commercial grades of this compound are typically offered at high purity. The primary analytical method cited by suppliers for assay is Gas Chromatography (GC).[3][5] Key specifications from various commercial sources are summarized below.

Table 1: Typical Commercial Specifications for this compound

| Parameter | Specification Range | Typical Value | Method of Analysis |

| Purity (Assay) | >98.0% to ≥99.6% | ≥99.0% | Gas Chromatography (GC)[4][6] |

| Water Content | ≤0.1% | ~0.03% | Karl Fischer Titration[2][7] |

| Acidity (as HAC) | ≤0.01% to ≤0.02% | ~0.00% | Titration[2][7] |

| Appearance | Colorless Liquid | Colorless Liquid | Visual |

| Refractive Index | ~1.405 - 1.412 (at 20-25°C) | 1.41 | Refractometry[4][5] |

Key Analytical Workflows and Visualization

The quality control of this compound involves several distinct analytical workflows to determine purity and impurity levels. The logical flow for the most critical tests—Assay by Gas Chromatography and Peroxide Value determination—are diagrammed below.

Caption: Workflow for Purity Assay by Gas Chromatography.

Caption: Workflow for Peroxide Value by Iodometric Titration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key quality control tests. These protocols are based on established standard methods and best practices for solvent analysis.

Protocol: Purity Assay by Gas Chromatography (GC)

This method is adapted from established procedures for the analysis of glycol ethers and is suitable for determining the purity of this compound and identifying potential volatile impurities.[8][9][10]

-

1. Objective: To determine the purity of this compound by area percent normalization using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

2. Instrumentation and Materials:

-

Gas Chromatograph with FID or MS detector.

-

Capillary Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyanopropylphenyl-based phase.[8]

-

Carrier Gas: Helium or Hydrogen.

-

Reagents: Methanol (HPLC grade), this compound sample.

-

Autosampler vials, syringes, and volumetric flasks.

-

-

3. GC Parameters:

-

Injector Temperature: 260 °C[8]

-

Injection Volume: 1.0 µL

-

Split Ratio: 30:1[8]

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C

-

MS Transfer Line (if used): 250 °C

-

MS Ion Source (if used): 230 °C, scanning m/z 40-300.

-

-

4. Procedure:

-

Sample Preparation: Prepare a sample solution of approximately 100 µg/mL (100 ppm) by diluting the this compound sample in methanol.[8]

-

Injection: Transfer the prepared sample to an autosampler vial and place it in the GC autosampler. Inject 1.0 µL into the GC system.

-

Data Acquisition: Acquire the chromatogram for the total run time (~20 minutes).

-

Analysis: Integrate the area of all peaks in the chromatogram.

-

Calculation: Calculate the purity using area percent normalization:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

-

5. Acceptance Criteria: The purity should be ≥ 99.0%, consistent with high-grade commercial specifications.[2][4]

Protocol: Determination of Peroxide Value

Ethers are known to form explosive peroxides upon exposure to air and light.[11][12] This iodometric titration method, based on AOAC and ASTM standards, quantifies the peroxide content.[3][5]

-

1. Objective: To quantify the concentration of peroxides in the solvent, expressed as milliequivalents of active oxygen per kilogram of solvent (meq/kg).

-

2. Instrumentation and Materials:

-

250 mL Erlenmeyer flasks with ground-glass stoppers.

-

Burette (10 mL or 25 mL).

-

Reagents: Glacial acetic acid, Chloroform (or other suitable organic solvent like isooctane), Saturated Potassium Iodide (KI) solution (freshly prepared), 0.01 M Sodium Thiosulfate (Na₂S₂O₃) standard solution, Starch indicator solution (1%).

-

-

3. Procedure:

-

Sample Preparation: Weigh approximately 5.00 g of the solvent sample into a 250 mL Erlenmeyer flask.[13][14]

-

Reagent Addition: In a fume hood, add 30 mL of a solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform).[3][13] Swirl to dissolve the sample.

-

Reaction: Add 0.5 mL of freshly prepared saturated KI solution.[13] Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[13] Any peroxides present will oxidize the iodide (I⁻) to iodine (I₂), producing a yellow-brown color.

-

Quenching: Add 30 mL of deionized water to the flask.[13][14]

-

Titration: Immediately begin titrating with 0.01 M sodium thiosulfate solution, shaking the flask vigorously until the yellow iodine color has almost disappeared.[13]

-

Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a dark blue-black color. Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged.[13][14] Record the volume of titrant used (V).

-

Blank Determination: Perform a blank determination using all reagents but without the solvent sample. Record the volume of titrant used (V₀).

-

-

4. Calculation:

-

Peroxide Value (meq/kg) = [(V - V₀) x M x 1000] / W

-

Where:

-

V = Volume of Na₂S₂O₃ solution for the sample (mL)

-

V₀ = Volume of Na₂S₂O₃ solution for the blank (mL)

-

M = Molarity of the Na₂S₂O₃ solution (mol/L)

-

W = Weight of the sample (g)

-

-

-

5. Acceptance Criteria: For general laboratory use, peroxide levels should be as low as possible, ideally below 10 ppm. Solvents with peroxide levels approaching 100 ppm should be handled with extreme caution and may require disposal.[15]

Protocol: Determination of Water Content

The Karl Fischer titration is the standard method for accurately determining low levels of water in organic solvents. This protocol is based on the ASTM E203 standard.[1][4]

-

1. Objective: To determine the water content as a percentage by weight (% w/w) using volumetric Karl Fischer titration.

-

2. Instrumentation and Materials:

-

Automatic Volumetric Karl Fischer Titrator.

-

Karl Fischer Reagent (volumetric, one- or two-component system).

-

Anhydrous methanol or other suitable Karl Fischer solvent.

-

Gas-tight syringe for sample introduction.

-

-

3. Procedure:

-

Titrator Preparation: Add the appropriate solvent to the titration vessel and pre-titrate to a stable, dry endpoint as per the instrument's instructions. This removes any ambient moisture from the system.

-

Sample Introduction: Using a calibrated, dry syringe, accurately introduce a known weight of the this compound sample into the titration vessel. The sample size should be chosen based on the expected water content to ensure adequate titrant consumption.

-

Titration: Start the titration. The Karl Fischer reagent is added automatically until the potentiometric endpoint is reached and remains stable. The instrument will record the volume of titrant consumed.

-

Calculation: The instrument's software typically calculates the water content automatically based on the sample weight, titrant volume, and the titrant's water equivalency factor (mg/mL). The result is usually expressed in ppm or weight percent.

-

-

4. Acceptance Criteria: The water content should not exceed 0.1% (1000 ppm) for most high-purity grades.[2][4]

References

- 1. matestlabs.com [matestlabs.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. scribd.com [scribd.com]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 9. gcms.cz [gcms.cz]

- 10. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. Peroxide Forming Solvents [sigmaaldrich.com]

- 13. uspbpep.com [uspbpep.com]

- 14. iitg.ac.in [iitg.ac.in]

- 15. ehs.yale.edu [ehs.yale.edu]

Synthesis pathways for 1-Ethoxy-2-(2-methoxyethoxy)ethane

An In-depth Technical Guide on the Synthesis of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Introduction

This compound, also known as diethylene glycol ethyl methyl ether (DEGMEE), is a high-boiling point polar aprotic solvent with a wide range of applications in organic synthesis, as well as in the formulation of inks and coatings.[1][2] Its chemical structure, featuring both ether functionalities and alkyl groups, imparts a unique solvency profile, allowing it to dissolve a variety of organic and inorganic compounds.[3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

| Property | Value | Reference |

| Molecular Formula | C7H16O3 | [4] |

| Molecular Weight | 148.20 g/mol | [5] |

| CAS Number | 1002-67-1 | [4] |

| Appearance | Colorless transparent liquid | [1][2] |

| Boiling Point | 167.9 °C at 760 mmHg | [2] |

| Density | 0.908 g/cm³ | [2] |

| Flash Point | 53.8 °C | [2] |

| Purity | ≥ 99.0% | [2] |

Core Synthesis Pathway: Williamson Ether Synthesis

The most established and versatile method for the laboratory and industrial preparation of this compound is the Williamson ether synthesis.[6][7] This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[8] For the synthesis of this unsymmetrical ether, two primary retrosynthetic routes are viable, with the choice often depending on the availability and cost of the starting materials.[6]

Route A: Ethylation of Diethylene Glycol Monomethyl Ether

This route involves the deprotonation of diethylene glycol monomethyl ether to form the corresponding alkoxide, which is then reacted with an ethyl halide.

Route B: Methylation of Diethylene Glycol Monoethyl Ether

Conversely, this pathway begins with the deprotonation of diethylene glycol monoethyl ether, followed by reaction with a methyl halide.[3]

The logical flow of both Williamson ether synthesis routes is depicted below.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the methylation of diethylene glycol monoethyl ether (Route B).

Materials and Equipment:

-

Diethylene glycol monoethyl ether

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Methyl chloride (CH₃Cl) or other methylating agent

-

Anhydrous solvent (e.g., N,N-dimethylformamide, benzene)

-

Three-necked round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Alkoxide Formation:

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add diethylene glycol monoethyl ether.

-

If using sodium hydroxide, benzene can be used as a water carrier to azeotropically remove the water formed during the reaction. Add a stoichiometric amount of NaOH.

-

Heat the mixture to the desired temperature (e.g., 30-120 °C) and stir for 1-7 hours to ensure complete formation of the sodium 2-(2-ethoxyethoxy)ethoxide.[3]

-

-

Williamson Reaction:

-

Cool the reaction mixture to the appropriate temperature (e.g., 30-110 °C).[3]

-

Slowly introduce the methylating agent (e.g., methyl chloride) through the dropping funnel. A molar ratio of approximately 1.4:1 of methyl chloride to the alkoxide is recommended.

-

Maintain the reaction temperature and stir for an additional 4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the sodium chloride byproduct.

-

The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 166-180 °C.[3]

-

The general workflow for the synthesis and purification is illustrated below.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound based on reported experimental conditions.

| Parameter | Value | Reference |

| Alkoxide Formation Temp. | 30-120 °C | [3] |

| Alkoxide Formation Time | 1-7 hours | [3] |

| Williamson Reaction Temp. | 30-110 °C (or 80 °C) | [3] |

| Williamson Reaction Time | 4.0 hours | |

| Molar Ratio (CH₃Cl:Alkoxide) | 1.4 : 1 | |

| Final Product Purity | > 95-99.5% | [3] |

Alternative Synthesis Pathway: Direct Condensation

An alternative, though less efficient, method for synthesizing this compound involves the direct condensation of diethylene glycol monomethyl ether and diethylene glycol monoethyl ether.

Reaction Conditions:

-

Catalyst: H-type ZSM-5

-

Temperature: 180 °C

-

Time: 8 hours

This method results in a relatively low yield of the desired product (7.7%), with the formation of significant byproducts such as diethylene glycol dimethyl ether (3.7%) and diethylene glycol diethyl ether (5.2%).[4]

The logical relationship of this alternative pathway is shown below.

This technical guide has detailed the primary synthetic pathways for this compound, with a focus on the widely adopted Williamson ether synthesis. The provided experimental protocols and quantitative data offer a solid foundation for the successful laboratory preparation of this versatile solvent. While alternative methods such as direct condensation exist, the Williamson ether synthesis remains the preferred route due to its higher selectivity and yield.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. innospk.com [innospk.com]

- 3. CN1609085A - A kind of preparation method of diethylene glycol methyl ethyl ether - Google Patents [patents.google.com]